2-[(2-Chloroacetyl)amino]pentanedioic acid
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Overview
Description
2-[(2-Chloroacetyl)amino]pentanedioic acid is a chemical compound with the molecular formula C7H10ClNO5 and a molecular weight of 223.61 g/mol . This compound is known for its unique structure, which includes a chloroacetyl group attached to an amino acid backbone. It is used in various scientific research applications due to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloroacetyl)amino]pentanedioic acid typically involves the reaction of chloroacetyl chloride with an amino acid derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloroacetyl)amino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioesters.
Scientific Research Applications
2-[(2-Chloroacetyl)amino]pentanedioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Chloroacetyl)amino]pentanedioic acid involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This reactivity makes it a valuable tool for studying enzyme mechanisms and protein modifications.
Comparison with Similar Compounds
Similar Compounds
Chloroacetyl-L-glutamic acid: Similar structure with a chloroacetyl group attached to glutamic acid.
N-Chloroacetyl-L-glutamic acid: Another derivative of glutamic acid with a chloroacetyl group.
Uniqueness
2-[(2-Chloroacetyl)amino]pentanedioic acid is unique due to its specific amino acid backbone and the presence of the chloroacetyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H10ClNO5 |
---|---|
Molecular Weight |
223.61 g/mol |
IUPAC Name |
2-[(2-chloroacetyl)amino]pentanedioic acid |
InChI |
InChI=1S/C7H10ClNO5/c8-3-5(10)9-4(7(13)14)1-2-6(11)12/h4H,1-3H2,(H,9,10)(H,11,12)(H,13,14) |
InChI Key |
RYWXHONDNXJXKM-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)CCl |
Origin of Product |
United States |
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